molecular formula C7H2Cl2F5N B6316564 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline CAS No. 123973-28-4

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline

Cat. No. B6316564
CAS RN: 123973-28-4
M. Wt: 265.99 g/mol
InChI Key: PGIKTJXLUZQBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline (DCDFA) is an organic compound belonging to the class of anilines. It is an odorless, colorless, and water-soluble compound that is used in a variety of scientific and industrial applications. DCDFA is an important intermediate in the synthesis of a variety of organic compounds, and it is also used as a catalyst in various reactions.

Scientific Research Applications

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline has a variety of scientific applications. It is commonly used as a catalyst in organic reactions, and it is also used in the synthesis of other organic compounds. Additionally, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of other organic compounds, such as aryl amines and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is based on its ability to act as a catalyst in organic reactions. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can act as both an acid and a base, and it is able to facilitate the formation of new bonds between molecules. In particular, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can facilitate the formation of carbon-carbon bonds, as well as the formation of other new bonds, such as those between amines and carboxylic acids.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline has no known direct biochemical or physiological effects. It is not toxic, and it is not known to cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantages of using 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments are its high reactivity, its low toxicity, and its low cost. Additionally, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline is water-soluble, making it easy to handle and store. The main limitation of using 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments is that it is not very stable, and it can easily decompose when exposed to heat or light.

Future Directions

The use of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in laboratory experiments can be further explored in the areas of organic synthesis, pharmaceuticals and agrochemicals, and heterocyclic compounds. Additionally, further research can be conducted to explore the potential applications of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline in other fields, such as materials science and nanotechnology. Furthermore, research can be conducted to improve the stability of 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline, so that it can be used in more applications.

Synthesis Methods

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline can be synthesized from the reaction of 2,6-dichlorobenzaldehyde and 3,5-difluoro-4-trifluoromethylbenzene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, with the aldehyde group of the 2,6-dichlorobenzaldehyde reacting with the trifluoromethyl group of the 3,5-difluoro-4-trifluoromethylbenzene. The resulting product is 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline.

properties

IUPAC Name

2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F5N/c8-2-4(10)1(7(12,13)14)5(11)3(9)6(2)15/h15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIKTJXLUZQBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)N)Cl)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)aniline

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